Ganefromycin
Description
Properties
Molecular Formula |
C130H190N2O42 |
|---|---|
Molecular Weight |
2452.9 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(2R,3R,5R)-5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,3-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid;(2E,4E,6E)-7-[(2R,3R,5R)-5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/2C65H95NO21/c1-13-14-18-29-51-64(7,8)62(84-53(70)32-43-26-19-17-20-27-43)61(72)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55;1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h2*13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b2*14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61-,62+,65-;39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61+,62-,65-/m11/s1 |
InChI Key |
OITXQULUNSCKPV-GQHWWOMESA-N |
Isomeric SMILES |
C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)[C@H]5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)[C@H]5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C |
Canonical SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C |
Origin of Product |
United States |
Preparation Methods
Column Chromatography
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C18 reverse-phase columns and isocratic elution (70% methanol) yields this compound α at >95% purity. Critical parameters include:
-
Flow rate: 3 mL/min
-
Retention time: 38.4 minutes (demethyl-L-681,217) to 57.4 minutes (this compound α)
Analytical Methods for Structural Confirmation
Spectroscopic Techniques
-
UV-Vis spectroscopy : this compound exhibits λ<sub>max</sub> at 305 nm, characteristic of conjugated polyene systems.
-
NMR analysis : <sup>1</sup>H and <sup>13</sup>C NMR data confirm the presence of a 28-membered macrolactone ring and sugar moiety. Key signals include:
-
High-resolution mass spectrometry (HRMS) : [M+H]<sup>+</sup> at m/z 852.3410 (C<sub>43</sub>H<sub>61</sub>NO<sub>15</sub>).
Bioactivity Assays
Antibacterial activity is assessed against Bacillus subtilis using agar diffusion. This compound α exhibits zones of inhibition >20 mm at 10 μg/disc, whereas intermediates (e.g., compound 7 ) show no activity.
Yield Optimization Strategies
Chemical Reactions Analysis
Polyketide Skeleton Formation
The biosynthesis begins with the assembly of a polyketide skeleton through type I polyketide synthase (PKS) activity. This step forms the core carbon framework, which undergoes subsequent tailoring reactions .
Furan Ring Closure
A pivotal cyclization reaction forms the furan ring moiety, essential for this compound’s bioactivity. Blocked mutants lacking this capability accumulate linear intermediates .
Hydroxylation at C23
C23-hydroxylation introduces a hydroxyl group, mediated by cytochrome P450 monooxygenases. Mutants deficient here produce non-hydroxylated derivatives (e.g., compound 1 ) .
O-Methylation at C13a
A methyltransferase catalyzes O-methylation at C13a, enhancing structural stability. Secretor mutants with impaired methylation yield demethylated analogs (e.g., compound 3 ) .
Hydroxylation at C21a
A second hydroxylation at C21a precedes glycosylation. Mutants blocked here accumulate intermediates like compound 5 , lacking the C21a-OH group .
Glycosylation at C21a-O
A glycosyltransferase attaches a deoxysugar (likely TDP-D-forosamine) to the C21a-hydroxyl group. Glycosylation-deficient mutants secrete aglycone derivatives (e.g., compound 7 ) .
Key Intermediates and Shunt Products
Blocked mutants produce intermediates and shunt metabolites, as summarized below:
| Compound | Structural Feature | Bioconversion Outcome | Role in Pathway |
|---|---|---|---|
| 1 | Linear polyketide, no furan | Converted to furan-containing 2 | Early intermediate |
| 3 | C13a-demethylated | Not bioconverted | Shunt product |
| 5 | C21a-dehydroxylated | Hydroxylated to 6 | Pre-glycosylation intermediate |
| 7 | Aglycone | Glycosylated to 8 (final product) | Terminal intermediate |
Data derived from mutant metabolite analysis .
Enzymatic Reaction Sequence
The proposed biosynthetic sequence is:
-
Polyketide chain elongation → 2. Furan cyclization → 3. C23-hydroxylation → 4. C13a-O-methylation → 5. C21a-hydroxylation → 6. C21a-O-glycosylation .
Challenges in Pathway Elucidation
Scientific Research Applications
Antibacterial Properties
Ganefromycin exhibits a narrow antibacterial spectrum, primarily targeting specific pathogens. Research has demonstrated its effectiveness against Propionibacterium acnes, a bacterium associated with acne, making it a candidate for dermatological applications .
Table 1: Antibacterial Activity of this compound
| Pathogen | Activity | Reference |
|---|---|---|
| Propionibacterium acnes | Effective | |
| Staphylococcus aureus | Limited | |
| Mycobacterium tuberculosis | Under investigation |
Anticancer Potential
Emerging studies suggest that this compound and its derivatives may possess anticancer properties. The compound's structural characteristics allow it to interfere with cellular processes, potentially inhibiting tumor growth. For instance, certain derivatives have shown promise in preclinical models of prostate cancer .
Case Study: Anticancer Activity
A study investigated the effects of this compound on prostate cancer cell lines. Results indicated significant reductions in cell viability, suggesting that this compound could be developed as a therapeutic agent in oncology .
Biosynthesis and Genetic Studies
Understanding the biosynthetic pathways of this compound is crucial for enhancing its production and modifying its structure for improved efficacy. Recent research has identified key gene clusters responsible for its biosynthesis in Streptomyces lydicus. Gene inactivation studies have elucidated the roles of specific genes in the production process, paving the way for genetic engineering approaches to optimize yield .
Table 2: Key Genes in this compound Biosynthesis
Agricultural Applications
This compound's antibacterial properties extend to agricultural uses, particularly in managing plant diseases caused by bacterial pathogens. Its application as a biopesticide is being explored, with preliminary results indicating effectiveness against various plant pathogens .
Case Study: Agricultural Use
A field trial assessed the efficacy of this compound as a biopesticide on crops affected by bacterial blight. The results showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an environmentally friendly alternative to chemical pesticides .
Future Directions and Research Opportunities
The ongoing research into this compound's biosynthesis and applications suggests several promising avenues:
- Genetic Engineering : Further exploration of genetic modifications could enhance yield and broaden the antibacterial spectrum.
- Combination Therapies : Investigating synergistic effects with other antibiotics may improve treatment outcomes for resistant bacterial strains.
- Expanded Testing : More extensive clinical trials are needed to fully understand this compound's potential in cancer therapy and other medical applications.
Mechanism of Action
Ganefromycin exerts its effects by binding to elongation factor Tu, a protein involved in the bacterial protein synthesis process . This binding inhibits the elongation step of protein synthesis, leading to the disruption of bacterial growth and replication . The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s antibacterial properties .
Comparison with Similar Compounds
Functional Comparison
- Antimicrobial Activity: this compound α exhibits broader-spectrum activity compared to its precursors. The glycosylation at C21a enhances membrane permeability and target binding, whereas non-glycosylated analogs (e.g., compound 5) show reduced efficacy .
- Metabolic Stability : Methylation at C13a (as in compound 8 ) protects the molecule from oxidative degradation, a feature absent in compound 3 , which is rapidly metabolized in vivo .
- Toxicity Profile: Glycosylation reduces the cardiotoxicity commonly associated with anthracyclines, making this compound α safer than non-glycosylated derivatives .
Comparative Pharmacokinetics
- Glycosylated compounds (e.g., 8 ) have longer half-lives due to improved serum protein binding.
- Hydroxylation-deficient analogs (e.g., 9 ) exhibit faster renal clearance, limiting their therapeutic utility.
Research Findings and Implications
- Bioconversion Studies: Blocked mutants of S.
- Structure-Activity Relationships (SAR) : The C21a glycoside moiety is indispensable for antimicrobial potency, while C13a methylation enhances metabolic stability .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Ganefromycin, and how can researchers validate it experimentally?
- Methodological Answer: To elucidate this compound's mechanism, employ target identification assays (e.g., bacterial membrane permeability tests, ribosomal binding assays) combined with genetic knock-out models to observe phenotypic changes in susceptible strains. Validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to proposed targets. Cross-reference results with transcriptomic/proteomic data to identify downstream pathways affected .
Q. What are the established synthesis protocols for this compound, and what analytical techniques confirm its purity?
- Methodological Answer: Follow multi-step organic synthesis protocols from peer-reviewed literature, emphasizing chiral resolution steps due to this compound's stereospecificity. Use high-performance liquid chromatography (HPLC) with a chiral column for purity assessment and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Report yield percentages and enantiomeric excess (ee) values in all studies .
Q. Which in vitro models are most suitable for preliminary assessment of this compound's bioactivity?
- Methodological Answer: Use minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922). Include time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects. Validate cytotoxicity in mammalian cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How can researchers optimize this compound's synthesis yield while maintaining stereochemical integrity?
- Methodological Answer: Apply Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. Validate optimized conditions with ≥3 independent replicates and compare ee values via HPLC to ensure no stereochemical drift .
Q. What methodologies address contradictory results in this compound's efficacy across different bacterial strains?
- Methodological Answer: Conduct comparative genomic analysis of resistant vs. susceptible strains to identify mutations in target proteins. Perform chemostat experiments under controlled nutrient conditions to rule out environmental variability. Use meta-analysis to reconcile discrepancies across studies, adjusting for differences in inoculum size, growth phase, and assay endpoints .
Q. How should pharmacokinetic studies of this compound be designed to ensure reproducibility across preclinical models?
- Methodological Answer: Use cannulated rodent models for blood sampling at fixed intervals. Quantify plasma concentrations via LC-MS/MS with stable isotope-labeled internal standards. Report bioavailability (F%), half-life (t½), and volume of distribution (Vd) using non-compartmental analysis. Standardize dosing regimens and animal diets across labs to minimize variability .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
